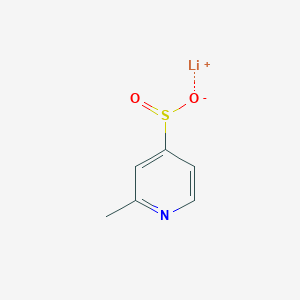

Lithium2-methylpyridine-4-sulfinate

Description

Lithium 4-methylpyridine-2-sulfinate (CAS 2171996-91-9) is an organometallic compound with the molecular formula C₆H₆LiNO₂S. It belongs to the class of pyridine sulfinate salts, characterized by a pyridine ring substituted with a methyl group at the 4-position and a sulfinate group (SO₂⁻) at the 2-position, coordinated to a lithium cation. This compound is of interest in synthetic chemistry, particularly in cross-coupling reactions and as a ligand precursor due to its electron-withdrawing sulfinate group and steric modulation from the methyl substituent .

Typical Specifications (from available data):

| Property | Value |

|---|---|

| CAS Number | 2171996-91-9 |

| Molecular Formula | C₆H₆LiNO₂S |

| Synonyms | Lithium 4-methylpyridine-2-sulfinate, EN300-753221 |

Properties

Molecular Formula |

C6H6LiNO2S |

|---|---|

Molecular Weight |

163.2 g/mol |

IUPAC Name |

lithium;2-methylpyridine-4-sulfinate |

InChI |

InChI=1S/C6H7NO2S.Li/c1-5-4-6(10(8)9)2-3-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

IIRMXRQXTRZVLT-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=NC=CC(=C1)S(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium2-methylpyridine-4-sulfinate typically involves the reaction of 2-methylpyridine-4-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Lithium2-methylpyridine-4-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate under appropriate conditions.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The lithium ion can be replaced by other cations in metathesis reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Metathesis reactions often involve salts like sodium chloride or potassium bromide.

Major Products Formed

Oxidation: 2-methylpyridine-4-sulfonate

Reduction: 2-methylpyridine-4-sulfide

Substitution: Various metal sulfinates depending on the cation used.

Scientific Research Applications

Lithium2-methylpyridine-4-sulfinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Lithium2-methylpyridine-4-sulfinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The lithium ion can stabilize negative charges, facilitating various chemical transformations. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct experimental data on Lithium 2-methylpyridine-4-sulfinate (a positional isomer with methyl at 2-position and sulfinate at 4-position) is unavailable in the provided sources, comparisons can be inferred based on structural analogs and general principles of pyridine sulfinate chemistry. Below is a theoretical analysis:

Table 1: Comparison of Pyridine Sulfinate Isomers and Derivatives

Key Findings:

Positional Isomerism Effects: The 4-methyl-2-sulfinate isomer (from evidence) likely exhibits greater steric hindrance around the sulfinate group compared to the hypothetical 2-methyl-4-sulfinate isomer. This could reduce its reactivity in metal-coordination reactions but enhance selectivity in certain catalytic processes .

Comparison with Non-Methylated Analogs: Pyridine sulfinates without methyl groups (e.g., lithium pyridine-3-sulfinate) generally show higher solubility in water and faster reaction kinetics due to reduced steric bulk. However, they lack the tunability offered by methyl substituents for fine-tuning ligand environments.

Thermal and Chemical Stability :

- Methyl groups ortho to sulfinate (as in the evidence compound) may stabilize the compound against decomposition via steric protection of the sulfinate moiety. In contrast, meta or para substituents could lead to varied stability profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.